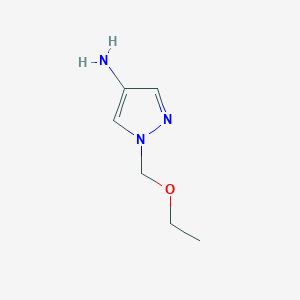
(8-fluoroquinolin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(8-fluoroquinolin-5-yl)methanol” is a chemical compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of fluoroquinolines, including “(8-fluoroquinolin-5-yl)methanol”, involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The Gould-Jacobs reaction, which involves the intramolecular cyclization of compounds with polyphosphoric acid (PPA), is one such method .
Molecular Structure Analysis
The InChI code for “(8-fluoroquinolin-5-yl)methanol” is 1S/C10H8FNO/c11-9-4-3-7 (6-13)10-8 (9)2-1-5-12-10/h1-5,13H,6H2 .
Chemical Reactions Analysis
The chemical reactions involving fluoroquinolines, including “(8-fluoroquinolin-5-yl)methanol”, exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Physical And Chemical Properties Analysis
“(8-fluoroquinolin-5-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 177.18 .
Mécanisme D'action
Target of Action
The primary targets of (8-fluoroquinolin-5-yl)methanol, a member of the fluoroquinolones family, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including (8-fluoroquinolin-5-yl)methanol, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork .
Biochemical Pathways
The action of (8-fluoroquinolin-5-yl)methanol affects the biochemical pathways related to DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent oral bioavailability and wide distribution in body tissues .
Result of Action
The result of (8-Fluoroquinolin-5-yl)methanol’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA synthesis, which is crucial for bacterial survival .
Action Environment
The action, efficacy, and stability of (8-fluoroquinolin-5-yl)methanol can be influenced by various environmental factors. These can include pH levels, presence of divalent cations, and specific bacterial resistance mechanisms . .
Safety and Hazards
Orientations Futures
The future directions for the research and application of fluoroquinolines, including “(8-fluoroquinolin-5-yl)methanol”, are promising. The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (8-fluoroquinolin-5-yl)methanol involves the conversion of 8-fluoroquinoline to the corresponding aldehyde, followed by reduction to the alcohol using a reducing agent.", "Starting Materials": [ "8-fluoroquinoline", "Sodium borohydride (NaBH4)", "Acetic acid", "Sodium acetate (NaOAc)", "Methanol", "Water" ], "Reaction": [ "Step 1: 8-fluoroquinoline is reacted with acetic acid and sodium acetate to form the corresponding aldehyde.", "Step 2: The aldehyde is then reduced to the alcohol using sodium borohydride as the reducing agent.", "Step 3: The resulting alcohol is purified by distillation or recrystallization to obtain the final product, (8-fluoroquinolin-5-yl)methanol." ] } | |
Numéro CAS |
2375195-65-4 |
Nom du produit |
(8-fluoroquinolin-5-yl)methanol |
Formule moléculaire |
C10H8FNO |
Poids moléculaire |
177.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




